molecular formula C15H17N3O4S B14807625 [(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide

[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide

Cat. No.: B14807625
M. Wt: 335.4 g/mol
InChI Key: IKIAGQYVHNBFEH-UHFFFAOYSA-N
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Description

[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group and a pyridinylsulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide typically involves multiple steps, including the formation of the benzyloxycarbonyl group and the pyridinylsulfonyl group. Common reagents used in the synthesis include benzyl chloroformate, pyridine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and substituted benzyloxycarbonyl derivatives. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide can be compared with similar compounds, such as:

    Benzyloxycarbonyl derivatives: These compounds share the benzyloxycarbonyl group but differ in their additional functional groups.

    Pyridinylsulfonyl derivatives: These compounds contain the pyridinylsulfonyl group and exhibit similar chemical reactivity.

    Sulfonyl azanides: These compounds have a sulfonyl group attached to an azanide, showing comparable chemical behavior.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

(1E)-N-[4-(dimethylamino)pyridin-1-ium-1-yl]sulfonyl-1-phenylmethoxymethanimidate

InChI

InChI=1S/C15H17N3O4S/c1-17(2)14-8-10-18(11-9-14)23(20,21)16-15(19)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

IKIAGQYVHNBFEH-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=[N+](C=C1)S(=O)(=O)/N=C(\[O-])/OCC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)S(=O)(=O)N=C([O-])OCC2=CC=CC=C2

Origin of Product

United States

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